9-Nitroanthracene

Electrochemistry Toxicology Environmental monitoring

Researchers using generic nitro-PAHs encounter irreproducible photochemical data due to fluorescence interference and undefined non-radiative decay pathways. 9-Nitroanthracene (CAS 602-60-8) provides a clean experimental platform with: • Near-complete fluorescence quenching (Φf < 10⁻³) enabling artifact-free time-resolved spectroscopy • Defined 84.7° nitro group tilt angle for steric inhibition of resonance studies • Most negative electrochemical reduction potential (-0.84 V) among nitro-PAHs for low-mutagenicity benchmarking. Supplied with comprehensive analytical documentation for immediate research deployment.

Molecular Formula C14H9NO2
Molecular Weight 223.23 g/mol
CAS No. 602-60-8
Cat. No. B110200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Nitroanthracene
CAS602-60-8
Synonyms5-Nitroanthracene;  NSC 47175
Molecular FormulaC14H9NO2
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC=CC3=C2[N+](=O)[O-]
InChIInChI=1S/C14H9NO2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H
InChIKeyLSIKFJXEYJIZNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 64° F (NTP, 1992)
5.11e-07 M

Structure & Identifiers


Interactive Chemical Structure Model





9-Nitroanthracene (CAS 602-60-8) | Technical Specifications and Core Properties for Research Procurement


9-Nitroanthracene (9-NA) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) with the molecular formula C₁₄H₉NO₂ and molecular weight of 223.23 g/mol, appearing as a yellow crystalline solid with a melting point of 141-144 °C [1]. It is synthesized via electrophilic aromatic substitution nitration of anthracene using nitric acid in acetic acid medium, yielding the 9-substituted isomer exclusively [2]. The compound serves as a critical precursor for anthraquinone synthesis and finds applications in organic electronics, photodynamic therapy research, and as a model nitroaromatic for studying ultrafast photochemical dynamics [3]. Unlike many anthracene derivatives which are highly fluorescent, 9-nitroanthracene exhibits near-complete fluorescence quenching (quantum yield well below 10⁻³), making it a benchmark system for investigating non-radiative decay mechanisms and nitro-group-specific photochemistry [4].

Ultrafast photodynamics model: Non-fluorescent S₁ decay and NO· release study platform
Steric inhibition benchmark: Crystallographic reference with near-perpendicular nitro group orientation
Low-mutagenicity nitro-PAH: Environmental toxicology screening standard with distinct electrochemical profile

Why 9-Nitroanthracene Cannot Be Substituted with Other Nitro-PAHs or Anthracene Derivatives in Research Applications


Generic substitution of 9-nitroanthracene with other nitro-PAHs (e.g., 1-nitropyrene, 6-nitrochrysene) or alternative anthracene derivatives (e.g., 9,10-dinitroanthracene, anthracene-9-carboxylic acid) fails due to fundamental differences in electronic structure, steric conformation, and photochemical behavior that are quantitatively measurable and application-critical. 9-NA exhibits the most negative electrochemical reduction potential (-0.84 V) among common nitro-PAHs, correlating with substantially lower direct-acting mutagenicity [1]. Its nitro group adopts an 84.7° tilt angle relative to the aromatic plane due to steric hindrance from peri-hydrogens, a conformation that fundamentally differs from the 63.7° tilt in 9,10-dinitroanthracene and the coplanar geometry in many other nitroaromatics, directly impacting resonance interactions, electronic absorption profiles, and intermolecular packing [2]. Furthermore, 9-NA's ultrafast S₁ decay (<1 ps) and NO· photodissociation pathway are absent in isoelectronic compounds such as anthracene-9-carboxylic acid, which remain highly fluorescent due to disrupted S₁/T₁ energy coincidence [3]. These differences mean that experimental outcomes and device performance cannot be reproduced with structural analogs.

Target Compound
9-Nitroanthracene
1-Nitropyrene / 3-Nitrofluoranthene / 6-Nitrochrysene
Electrochemical reduction potential mismatch – substantially more negative potential alters mutagenicity rank order and assay response
9,10-Dinitroanthracene
Nitro group tilt angle differs (near-perpendicular vs. smaller deviation) – steric conformation not equivalent, affecting resonance and packing
Anthracene-9-carboxylic acid
Fluorescent emissive behavior vs. near-complete quenching – photochemical branching and S₁ decay pathway fundamentally different

Quantitative Differentiation Evidence for 9-Nitroanthracene: Head-to-Head Comparative Data


Electrochemical Reduction Potential: 9-Nitroanthracene Exhibits the Most Negative Half-Wave Potential Among Common Nitro-PAHs

In a direct head-to-head cyclic voltammetry study of four common nitro-PAHs under identical experimental conditions, 9-nitroanthracene (9-NA) exhibits the most negative half-wave reduction potential at -0.84 V, which is 330 mV more negative than 3-nitrofluoranthene (-0.51 V) and 230 mV more negative than 1-nitropyrene (-0.61 V). This potential ranking corresponds directly to decreasing direct-acting mutagenicity (3-NF >> 1-NP > 6-NC >> 9-NA), with 9-NA demonstrating the lowest mutagenic activity among the compounds tested [1].

Reduction Potential
Head-to-head
-0.84 V (most negative among tested nitro-PAHs)
Supports lower-mutagenicity reference standard selection
330 mV more negative than 3-nitrofluoranthene; conditions: CV in DMF
Electrochemistry Toxicology Environmental monitoring

Crystal Structure Conformation: 9-Nitroanthracene Exhibits Near-Perpendicular Nitro Group Orientation (84.7°) Due to Steric Inhibition of Resonance

X-ray crystallographic analysis directly comparing 9-nitroanthracene and 9,10-dinitroanthracene reveals that the nitro group in 9-NA is tilted out of the aromatic ring plane by 84.7°, whereas the dinitro derivative exhibits a smaller tilt of 63.7°. This near-perpendicular orientation in 9-NA results from steric hindrance imposed by the two peri-hydrogen atoms adjacent to the 9-position, which forces the nitro group out of conjugation with the anthracene π-system, thereby decreasing resonance interaction [1]. The 100 K redetermination study confirmed these structural parameters with high precision (R factor = 0.045) [2].

Nitro Group Tilt Angle
Head-to-head
84.7° (near-perpendicular to ring plane)
Defines steric inhibition of resonance benchmark
21° larger tilt than 9,10-dinitroanthracene; confirmed at 100 K
Crystallography Solid-state chemistry Materials science

Fluorescence Quantum Yield: 9-Nitroanthracene Exhibits Near-Complete Quenching (Φ_f < 10⁻³) in Contrast to Highly Fluorescent Anthracene-9-Carboxylic Acid

Direct comparison of 9-nitroanthracene with the isoelectronic compound anthracene-9-carboxylic acid (9-ACA) reveals a fundamental difference in emissive behavior. 9-NA exhibits a fluorescence quantum yield well below 10⁻³ (effectively non-fluorescent under standard detection conditions), whereas 9-ACA and its conjugate base are highly fluorescent [1]. Femtosecond-resolved time-resolved fluorescence measurements reveal that 9-NA undergoes ultrafast decay of the initially excited S₁ singlet state on a sub-picosecond timescale, with population transferring to a receiver triplet state and a parallel NO· dissociation channel, mechanisms that are absent in 9-ACA due to disrupted S₁/T₁ near-isoenergeticity [2].

Fluorescence Quantum Yield
Head-to-head
Φ_f
Essential for non-radiative decay and NO· release studies
>300-fold lower quantum yield; S₁ lifetime
T₁ O₂ Quenching Rate
Cross-study
k_TO₂ = 4 × 10³ s⁻¹ Torr⁻¹ (lowest among PAHs studied)
Supports atmospheric photochemical model calibration
100-fold lower than 2-aminoanthracene; vapor phase data
UV Absorption & Retention
Class-level
Bathochromic shift vs. anthracene; distinct HPLC retention
Enables targeted environmental analytical reference use
Differentiation confirmed by HPLC-FLD after zinc reduction
Photophysics Spectroscopy Excited-state dynamics

Triplet State Oxygen Quenching Rate Constant: 9-Nitroanthracene Exhibits the Lowest k_TO₂ Among Polycyclic Aromatic Hydrocarbons Studied

In a cross-study comparison of triplet state oxygen quenching behavior among polycyclic aromatic compounds in the vapor phase, 9-nitroanthracene exhibits the lowest rate constant for oxygen quenching of the T₁ triplet state at 4 × 10³ s⁻¹ Torr⁻¹. This value is two orders of magnitude lower than the maximum observed in the same study, with 2-aminoanthracene showing k_TO₂ = 4 × 10⁵ s⁻¹ Torr⁻¹ [1]. The rate constants correlate inversely with oxidation potential (E_OX), with 9-NA possessing a relatively high oxidation potential among the compounds examined, consistent with the electron-withdrawing nature of the nitro substituent.

T₁ O₂ Quenching Rate
Cross-study
k_TO₂ = 4 × 10³ s⁻¹ Torr⁻¹ (lowest among PAHs studied)
Supports atmospheric photochemical model calibration
100-fold lower than 2-aminoanthracene; vapor phase data
Photochemistry Atmospheric chemistry Excited-state quenching

UV Absorption Maximum: 9-Nitroanthracene Shows Distinctive Red-Shifted Absorption Relative to Unsubstituted Anthracene

Comparative analysis of UV absorption spectra reveals that 9-nitroanthracene exhibits characteristic absorption maxima that are bathochromically shifted relative to unsubstituted anthracene, a consequence of the nitro group's electron-withdrawing effect and the disruption of the anthracene π-system conjugation due to the 84.7° nitro group tilt [1]. This class-level difference among nitro-PAHs is further evidenced by the distinct spectroscopic signatures that enable their differentiation in environmental analytical methods; for instance, 9-NA is routinely detected and quantified separately from other nitro-PAHs (e.g., 1-nitropyrene, 2-nitrofluorene, 6-nitrochrysene) in ambient particulate matter using HPLC with fluorescence detection following on-line reduction [2].

UV Absorption & Retention
Class-level
Bathochromic shift vs. anthracene; distinct HPLC retention
Enables targeted environmental analytical reference use
Differentiation confirmed by HPLC-FLD after zinc reduction
UV-Vis spectroscopy Analytical chemistry Photochemistry

Validated Application Scenarios for 9-Nitroanthracene Based on Quantitative Differentiation Evidence


Reference Compound for Low-Mutagenicity Nitro-PAH in Environmental Toxicology Studies

9-Nitroanthracene serves as a benchmark reference compound for low-mutagenicity nitro-PAH in environmental and toxicological research. Its most negative electrochemical reduction potential (-0.84 V) among common nitro-PAHs correlates directly with the lowest direct-acting mutagenicity in the series (3-NF >> 1-NP > 6-NC >> 9-NA), as established by Lopes et al. (2005) [1]. This quantitative electrochemical signature enables researchers to use 9-NA as a negative control or lower-risk comparator when assessing the relative health hazards of nitro-PAH mixtures in ambient particulate matter, combustion emissions, and contaminated environmental samples.

Model System for Ultrafast Nitroaromatic Photochemistry and NO· Photorelease Studies

9-Nitroanthracene is uniquely positioned as a model compound for investigating ultrafast non-radiative decay mechanisms in nitroaromatics and NO· photodissociation dynamics. Its near-complete fluorescence quenching (Φ_f < 10⁻³) and sub-picosecond S₁ excited-state decay, as quantified by Plaza-Medina et al. (2011) [2], provide a clean experimental platform for time-resolved spectroscopic studies. The parallel photochemical channels of triplet state formation and nitro-to-nitrite rearrangement leading to NO· release, combined with the absence of interfering fluorescence, make 9-NA an essential calibration standard for femtosecond transient absorption and fluorescence up-conversion experiments studying nitroaromatic photochemistry.

Solid-State Crystallography Reference for Sterically Hindered Nitroaromatic Conformations

9-Nitroanthracene serves as a definitive crystallographic reference for studying steric inhibition of resonance in aromatic nitro compounds. The 84.7° nitro group tilt angle, precisely determined by Trotter (1959) [3] and redetermined at 100 K by Glagovich et al. (2004) [4], represents an extreme case of out-of-plane nitro group orientation forced by peri-hydrogen steric hindrance. This near-perpendicular conformation makes 9-NA an ideal calibration standard for validating computational models of steric effects on molecular geometry and for investigating structure-property relationships in organic electronic materials where molecular planarity governs charge transport characteristics.

Precursor for Anthraquinone-Based Photosensitizers in Photodynamic Therapy Research

9-Nitroanthracene functions as a critical synthetic precursor to anthraquinone derivatives used as photosensitizers in photodynamic therapy (PDT) research. As documented by Fukuhara et al. (2007) [5], designed 9-nitroanthracene derivatives undergo photoirradiation-induced conversion to anthraquinone with concomitant NO· generation, confirmed by ESR spectroscopy. This photorelease pathway, which is unique to the 9-nitro substitution pattern due to the perpendicular nitro group orientation that facilitates nitrite rearrangement, distinguishes 9-NA from other nitroanthracene isomers and supports its procurement for PDT prodrug development programs where controlled NO· delivery is therapeutically relevant.

Application
Selection Property
Validation Focus
Environmental toxicology nitro-PAH screening
Lower-mutagenicity electrochemical profile
Reduction potential ranking in assay conditions
Ultrafast nitroaromatic photochemistry and NO· release
Near-complete fluorescence quenching
S₁ decay dynamics and parallel reaction channels
Steric inhibition of resonance crystallography
Near-perpendicular nitro group orientation
Tilt angle validation against computational models
Photosensitizer prodrug research (PDT context)
Nitro-to-anthraquinone photorelease pathway
NO· generation and ESR characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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